![molecular formula C22H17FN6O2S B2551491 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1206999-49-6](/img/structure/B2551491.png)
2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Description
2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O2S and its molecular weight is 448.48. The purity is usually 95%.
BenchChem offers high-quality 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science Applications
Poly(arylene ether sulfone) Proton Exchange Membranes
Research into poly(arylene ether sulfone)s incorporating methoxyphenyl groups, followed by sulfonation, has produced materials with significant properties for fuel cell applications. These materials exhibit high proton conductivities and low methanol permeabilities, making them suitable as proton exchange membranes in fuel cells. The study highlights the importance of such polymers in enhancing the efficiency and performance of fuel cell technology (Wang et al., 2012).
Cancer Research
Anticancer Agents
A series of compounds, including derivatives of 2-phenylthiazole-4-carboxamide, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies provide insights into the structure-activity relationships (SAR) and highlight the potential of such compounds in developing new anticancer therapies (Aliabadi et al., 2010).
Antimicrobial Activity
Sulfide and Sulfone Derivatives
Research into sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi. These findings underscore the potential of such compounds in addressing the need for new antimicrobial agents to combat resistant strains of bacteria and fungi (Badiger et al., 2013).
properties
IUPAC Name |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O2S/c1-31-17-8-6-16(7-9-17)24-20(30)13-32-22-26-25-21-19-12-18(14-2-4-15(23)5-3-14)27-29(19)11-10-28(21)22/h2-11,18-19,21,25,27H,12-13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXROQGKWTJYLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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